molecular formula CH6N2 B1196670 Methanediamine CAS No. 2372-88-5

Methanediamine

Cat. No.: B1196670
CAS No.: 2372-88-5
M. Wt: 46.072 g/mol
InChI Key: RTWNYYOXLSILQN-UHFFFAOYSA-N
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Preparation Methods

Methanediamine can be synthesized through various methods, including:

Chemical Reactions Analysis

Methanediamine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various nitrogen-containing compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions involving this compound typically result in the formation of simpler amines. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: this compound can participate in substitution reactions where one or both amino groups are replaced by other functional groups.

Scientific Research Applications

Methanediamine has several applications in scientific research:

Mechanism of Action

Methanediamine exerts its effects primarily through its amino groups, which can participate in various chemical reactions. The molecule’s reactivity is largely due to the presence of these amino groups, which can donate electrons and form bonds with other atoms or molecules. This reactivity makes this compound a valuable intermediate in the synthesis of more complex organic compounds .

Comparison with Similar Compounds

Methanediamine is unique among diamines due to its simple structure and high reactivity. Similar compounds include:

This compound’s simplicity and reactivity make it a valuable compound for studying fundamental chemical processes and for use in various synthetic applications.

Properties

IUPAC Name

methanediamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N2/c2-1-3/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWNYYOXLSILQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57166-92-4 (di-hydrochloride)
Record name Diaminomethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6043755
Record name Methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.072 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2372-88-5
Record name Methanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2372-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diaminomethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHANEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E12MBV9NE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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